N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide
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Description
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide is a useful research compound. Its molecular formula is C19H19BrClN3O5S and its molecular weight is 516.79. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Conformation
The crystal structure and conformation of compounds related to N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide have been widely studied. For instance, a study by Hirschler, Berger, and Bolte (1994) explored the crystal structure of a dimeric (phenylsulfonyl)oxazolidine, which is closely related to the compound (Hirschler, Berger, & Bolte, 1994).
Synthesis and Preparation
The synthesis and preparative methods for compounds involving oxazolidin-2-ones are crucial. Borghese et al. (2006) reported a safer and more convenient methodology for large-scale preparation of sulfamides using N-substituted oxazolidin-2-one derivatives (Borghese et al., 2006).
Antimicrobial and Anti-inflammatory Properties
Research by Fernandes, Kumar, and Kumar (2013) on phenyl oxazolidinones, which share a structural similarity with the compound , revealed their potential as antimicrobial and anti-inflammatory agents (Fernandes, Kumar, & Kumar, 2013).
Application in Heterocyclic Chemistry
Oxazolidin-2-ones, as seen in the structure of this compound, are pivotal in heterocyclic chemistry. Research by Mamedov et al. (2016) highlights their use in synthesizing novel compounds with potential biological applications (Mamedov et al., 2016).
Enantiopurity and Stereochemistry
The aspect of enantiopurity and stereochemistry in compounds similar to this compound is also crucial. Research demonstrates the importance of these factors in the synthesis and analysis of related compounds, as seen in studies by Robinson et al. (1993) and Takahashi, Hsieh, & Higashiyama (1990) (Robinson et al., 1993); (Takahashi, Hsieh, & Higashiyama, 1990).
Properties
IUPAC Name |
N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-chlorophenyl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClN3O5S/c20-14-3-7-16(8-4-14)30(27,28)24-9-10-29-17(24)12-23-19(26)18(25)22-11-13-1-5-15(21)6-2-13/h1-8,17H,9-12H2,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMMXQLFAIHWLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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